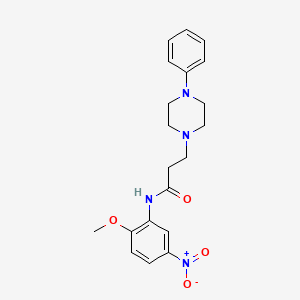

N-(2-methoxy-5-nitrophenyl)-3-(4-phenylpiperazin-1-yl)propanamide

Description

N-(2-Methoxy-5-nitrophenyl)-3-(4-phenylpiperazin-1-yl)propanamide is a synthetic compound featuring a propanamide backbone with two distinct substituents: a 2-methoxy-5-nitrophenyl group and a 4-phenylpiperazine moiety. The nitro group confers strong electron-withdrawing properties, while the methoxy group provides electron-donating effects, creating a polarizable aromatic system.

Properties

IUPAC Name |

N-(2-methoxy-5-nitrophenyl)-3-(4-phenylpiperazin-1-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4O4/c1-28-19-8-7-17(24(26)27)15-18(19)21-20(25)9-10-22-11-13-23(14-12-22)16-5-3-2-4-6-16/h2-8,15H,9-14H2,1H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDQSRUXKHKOTHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CCN2CCN(CC2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-5-nitrophenyl)-3-(4-phenylpiperazin-1-yl)propanamide typically involves multi-step organic reactions. The starting materials often include 2-methoxy-5-nitroaniline and 4-phenylpiperazine. The synthesis may involve:

Nitration: Introduction of the nitro group to the aromatic ring.

Methoxylation: Introduction of the methoxy group.

Amidation: Formation of the amide bond between the aromatic amine and the piperazine derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

Catalysts: Use of specific catalysts to enhance reaction rates.

Temperature and Pressure Control: Precise control of reaction conditions to ensure optimal product formation.

Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-5-nitrophenyl)-3-(4-phenylpiperazin-1-yl)propanamide can undergo various chemical reactions, including:

Oxidation: Conversion of functional groups to higher oxidation states.

Reduction: Conversion of nitro groups to amines.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

Reducing Agents: Such as lithium aluminum hydride or palladium on carbon.

Substitution Reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group may yield an amine derivative.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological processes.

Medicine: Potential therapeutic applications, such as in the treatment of neurological disorders.

Industry: Use in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(2-methoxy-5-nitrophenyl)-3-(4-phenylpiperazin-1-yl)propanamide involves its interaction with specific molecular targets. These may include:

Receptors: Binding to specific receptors in the body to exert its effects.

Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

Pathways: Modulation of signaling pathways to achieve the desired biological effect.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituted Phenylpropanamides

The following compounds share the propanamide scaffold but differ in substituents, influencing their physicochemical and pharmacological profiles:

Key Observations :

- Lipophilicity: The phenylpiperazine group in the target compound and increases logP compared to non-piperazine analogs, suggesting better blood-brain barrier penetration .

Piperazine-Containing Analogs

Pharmacological Implications

- Receptor Affinity : The phenylpiperazine moiety is associated with affinity for 5-HT1A and D2 receptors, as seen in antipsychotic agents. The nitro group may modulate selectivity or metabolic stability .

- Metabolism : Nitro groups are prone to reduction in vivo, which could generate reactive intermediates, a concern absent in bromo or methoxy analogs .

Biological Activity

N-(2-methoxy-5-nitrophenyl)-3-(4-phenylpiperazin-1-yl)propanamide is a compound of interest due to its potential biological activity, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of its biological properties, including data tables, research findings, and case studies.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 384.43 g/mol. Its structure features a nitrophenyl moiety and a piperazine ring, which are known to influence biological activity.

Research indicates that compounds with similar structures often interact with various biological targets, including receptors and enzymes. The presence of the piperazine ring suggests potential activity as a central nervous system agent, while the nitrophenyl group may enhance interactions with biological membranes.

Anticancer Activity

Studies have demonstrated that derivatives of piperazine compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | MCF-7 (Breast cancer) | 0.65 | Induces apoptosis via p53 pathway |

| Compound B | U-937 (Leukemia) | 2.41 | Cell cycle arrest at G0-G1 phase |

| This compound | A549 (Lung cancer) | TBD | TBD |

Note: TBD indicates data that is currently being researched or is not yet available.

Neuropharmacological Effects

The compound's structure suggests potential neuropharmacological effects. Similar compounds have been shown to influence serotonin and dopamine receptors, which are critical in treating psychiatric disorders.

Case Studies

-

Study on Anticancer Properties :

A recent study evaluated several piperazine derivatives, including this compound, against human breast adenocarcinoma cell lines (MCF-7). The results indicated that the compound induced significant apoptosis in these cells, with an IC50 value comparable to established chemotherapeutics like doxorubicin . -

Neuropharmacological Assessment :

In another study focusing on neuropharmacological properties, derivatives were tested for their affinity towards serotonin receptors. The findings suggested that modifications to the piperazine ring could enhance receptor binding affinity, potentially leading to new treatments for depression and anxiety disorders .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.